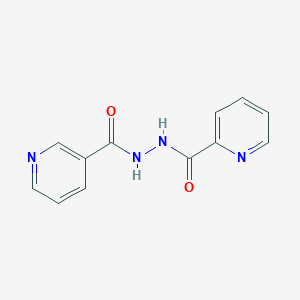
N'-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide is a compound that belongs to the class of pyridine-carbohydrazides. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide consists of a pyridine ring attached to a carbohydrazide group, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with pyridine-3-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of lead-free primary explosives with good thermal stability.
Mechanism of Action
The mechanism of action of N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance to antibiotics . Additionally, the compound can bind to and inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens .
Comparison with Similar Compounds
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide can be compared with other pyridine-carbohydrazides such as:
N’-(3-Chlorobenzoyl)pyridine-3-carbohydrazide: This compound has similar antibacterial properties but differs in its chemical structure due to the presence of a chlorine atom.
N-(Pyridin-3-yl)pyridine-2-carboxamide: This compound is structurally similar but lacks the carbohydrazide group, which affects its chemical reactivity and biological activity.
N’-(pyridin-3-ylcarbonyl)pyridine-2-carbohydrazide stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N'-(pyridine-3-carbonyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C12H10N4O2/c17-11(9-4-3-6-13-8-9)15-16-12(18)10-5-1-2-7-14-10/h1-8H,(H,15,17)(H,16,18) |
InChI Key |
YMODHYNJKRMYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















